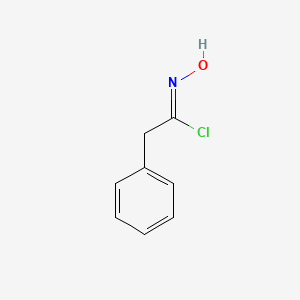

N-hydroxy-2-phenylacetimidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-hydroxy-2-phenylacetimidoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Organic Synthesis

N-hydroxy-2-phenylacetimidoyl chloride serves as a crucial intermediate in various organic synthesis processes:

- Multicomponent Reactions : It is utilized in Ugi-type multicomponent reactions, which are important for synthesizing complex molecules in medicinal chemistry. For example, it can be involved in the synthesis of local anesthetics and analgesics such as xylocaine and fentanyl .

- Glycosylation Reactions : This compound plays a role in glycosylation reactions, which are essential for forming glycosidic bonds in carbohydrate chemistry. Its ability to participate in these reactions allows for the construction of complex oligosaccharides that are vital for biological functions .

- Synthesis of Bioactive Compounds : The compound has been used to synthesize various bioactive molecules, including potential pharmaceuticals targeting specific biological pathways. Its unique structure allows it to interact favorably with biological targets .

Case Study 1: Synthesis of Antiviral Agents

In recent research, this compound was employed in the synthesis of antiviral agents targeting viral replication pathways. The compound's ability to form stable intermediates facilitated the development of new drugs with enhanced efficacy against viral infections.

Case Study 2: Development of Glycoconjugates

Another study highlighted its application in synthesizing glycoconjugates for vaccine development. The compound's reactivity allowed for efficient glycosylation processes that are crucial for constructing effective vaccine candidates against bacterial pathogens.

化学反応の分析

Table 1: Representative Glycosylation Reactions

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Azido-2-deoxyglucose donor | Cs₂CO₃, acetone, 2-3 h | Trifluoroacetimidate donor 23 | 89% | |

| Galactose derivative | K₂CO₃, acetone, RT, overnight | Glycosyl donor 14c | 96% |

Stability and Reactivity Modifications

-

Stability Enhancements : N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride exhibits superior stability compared to its phenyl counterpart, attributed to electron-withdrawing chloro groups reducing hydrolysis susceptibility .

-

Synthetic Optimization : A purification-free method using POCl₃ and pyridine enables scalable synthesis of trifluoroacetimidoyl chlorides (e.g., 89% yield for 2,2,2-trifluoro-N-phenylacetimidoyl chloride) .

Nucleophilic Substitution Reactions

Imidoyl chlorides participate in displacement reactions:

-

With Alcohols : In glycosyl donor synthesis, the chloride is displaced by hydroxyl groups under basic conditions (e.g., Cs₂CO₃ in acetone) to form imidate esters .

-

With Amines : While not directly observed in the sources, analogous reactions with amines would likely yield amidines or amidrazones.

Role in Asymmetric Catalysis

(Z)-2,2,2-Trifluoro-N-phenylacetimidoyl chloride has been used in asymmetric Michael-lactonization reactions, producing chiral lactones with high enantioselectivity (e.g., 87:13 dr for (3S,4S)-3) .

Comparative Reactivity Insights

-

Electron-Withdrawing Effects : The trifluoromethyl group in analogs enhances electrophilicity at the imidoyl carbon, facilitating nucleophilic attack. Substituting with hydroxy groups (as in N-hydroxy-2-phenylacetimidoyl chloride) may reduce reactivity due to increased electron density.

-

Steric Considerations : Bulky substituents on the phenyl ring (e.g., 2,4-dichloro) improve stability but may hinder reaction rates .

Challenges and Limitations

特性

CAS番号 |

1086251-93-5; 701-72-4 |

|---|---|

分子式 |

C8H8ClNO |

分子量 |

169.61 |

IUPAC名 |

(1Z)-N-hydroxy-2-phenylethanimidoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8- |

InChIキー |

GZBWRHWHHPBVHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=NO)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。